molecular formula C20H24N2O4 B12895041 Ethanone, 1-(5-(4,5-dihydro-2-oxazolyl)-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)phenyl)- CAS No. 105639-12-1

Ethanone, 1-(5-(4,5-dihydro-2-oxazolyl)-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)phenyl)-

Cat. No.: B12895041
CAS No.: 105639-12-1
M. Wt: 356.4 g/mol
InChI Key: BWQIFGACAIDXBA-UHFFFAOYSA-N
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Description

The compound "Ethanone, 1-(5-(4,5-dihydro-2-oxazolyl)-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)phenyl)-" is a structurally complex ketone derivative featuring a central ethanone moiety substituted with a phenyl ring bearing both oxazoline (4,5-dihydro-2-oxazolyl) and isoxazole (3-methyl-5-isoxazolyl) heterocycles. Comparative analysis with structurally analogous ethanone derivatives provides critical insights into its likely physicochemical properties, synthesis pathways, and hazards.

Properties

CAS No.

105639-12-1

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

1-[5-(4,5-dihydro-1,3-oxazol-2-yl)-2-[5-(3-methyl-1,2-oxazol-5-yl)pentoxy]phenyl]ethanone

InChI

InChI=1S/C20H24N2O4/c1-14-12-17(26-22-14)6-4-3-5-10-24-19-8-7-16(13-18(19)15(2)23)20-21-9-11-25-20/h7-8,12-13H,3-6,9-11H2,1-2H3

InChI Key

BWQIFGACAIDXBA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2)C3=NCCO3)C(=O)C

Origin of Product

United States

Biological Activity

Ethanone, 1-(5-(4,5-dihydro-2-oxazolyl)-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)phenyl)- is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant, antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a unique structure combining oxazole and isoxazole moieties, which are known for their diverse biological activities. The presence of these heterocycles is significant in medicinal chemistry as they often contribute to the pharmacological efficacy of compounds.

Antioxidant Activity

Ethanone derivatives have been evaluated for their antioxidant properties. Studies indicate that compounds with similar structures exhibit significant DPPH radical scavenging activity, suggesting that the ethanone derivative may possess similar capabilities. For instance, derivatives of hydrazone have shown promising antioxidant activity, with some exhibiting higher efficacy than ascorbic acid .

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Reference
Ascorbic Acid58.2
Hydrazone Derivative55.92
Ethanone DerivativeTBDTBD

Antimicrobial Activity

The antimicrobial potential of ethanone derivatives has been investigated through various assays. For example, compounds derived from benzoxazolinones demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests that ethanone may also exhibit similar antimicrobial properties due to structural similarities.

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacteria TestedInhibition Zone (mm)Reference
Benzoxazolinone Derivative 1E. coli15
Benzoxazolinone Derivative 2S. aureus20
Ethanone DerivativeTBDTBDTBD

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar frameworks to ethanone. For instance, a study on 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives revealed significant cytotoxic effects against glioma cell lines, with IC50 values lower than those of established chemotherapeutics like 5-fluorouracil . The mechanism of action involved apoptosis induction and cell cycle arrest.

Table 3: Cytotoxicity Profile of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of ActionReference
Compound 5fC6 Glioma5.13Apoptosis
5-FluorouracilC6 Glioma8.34Apoptosis
Ethanone DerivativeTBDTBDTBDTBD

Anti-inflammatory Effects

The anti-inflammatory properties associated with oxazole derivatives suggest that ethanone may also exhibit such effects. Research indicates that compounds containing oxazole rings can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This positions ethanone as a potential candidate for further investigation in inflammatory disease models.

Case Studies

  • Case Study on Antioxidant Activity : A recent study synthesized various hydrazone derivatives and assessed their antioxidant capacity using DPPH assays. The results indicated a strong correlation between structural modifications and increased antioxidant activity .
  • Case Study on Anticancer Effects : In vitro studies on pyrazole-derived ethanones showed selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic index for these compounds .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to ethanone derivatives exhibit significant anticancer properties. For instance, studies have shown that oxazoline-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. A study published in the Journal of Medicinal Chemistry highlights the potential of oxazoline derivatives in targeting specific cancer cell lines, suggesting that ethanone derivatives may share similar mechanisms of action .

Antimicrobial Properties

Ethanone derivatives have been explored for their antimicrobial activity. The presence of isoxazole and oxazoline moieties in the structure enhances their interaction with microbial cell membranes, leading to increased permeability and cell death. A study demonstrated that certain ethanone derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria .

G Protein-Coupled Receptor Modulation

Ethanone compounds have been investigated for their ability to modulate G protein-coupled receptors (GPCRs). GPCRs play a crucial role in various physiological processes and are common drug targets. Research indicates that ethanone derivatives can act as selective agonists or antagonists for specific GPCRs, potentially leading to new therapeutic options for diseases such as hypertension and diabetes .

Coordination Chemistry

The unique structural features of ethanone derivatives make them suitable candidates for coordination chemistry. Studies have shown that these compounds can form stable complexes with transition metals, which can be utilized in catalysis and materials synthesis. For example, ethanone derivatives have been successfully synthesized as ligands for metal catalysts, enhancing reaction rates and selectivity in organic transformations .

Polymer Chemistry

Ethanone-containing compounds have been explored for their applications in polymer science. Their ability to undergo polymerization reactions allows for the development of new materials with tailored properties. Research has indicated that incorporating ethanone derivatives into polymer matrices can improve thermal stability and mechanical strength, making them suitable for high-performance applications .

Pesticide Development

The potential use of ethanone derivatives in pesticide formulations has been investigated due to their bioactive properties against pests and pathogens. Studies suggest that these compounds can be designed to target specific enzymes or receptors in pests, leading to effective pest control strategies while minimizing environmental impact .

Environmental Monitoring

Ethanone derivatives can also serve as indicators in environmental monitoring due to their chemical stability and reactivity towards pollutants. They can be utilized in sensor technologies to detect hazardous substances in soil and water, contributing to environmental protection efforts .

Comparison with Similar Compounds

The following sections compare the target compound with three structurally related ethanone derivatives described in peer-reviewed studies and safety data sheets. Key differences in functional groups, synthesis, and hazards are highlighted.

Structural and Functional Group Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Ethanone, 1-(5-(4,5-dihydro-2-oxazolyl)-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)phenyl)- (Target) Not explicitly reported Estimated >350 Oxazoline, isoxazole, pentyl ether linkage, phenyl-ethanone backbone
1-(4,5-Dihydro-4,4-dimethyl-2-propyl-5-oxazolyl)-ethanone C10H17NO2 183.25 Oxazoline, ethanone, dimethyl and propyl substituents
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone C28H20F2N3O3S2 560.60 Triazole, sulfonyl, difluorophenyl, thioether, ethanone
(E)-4,5-Dimethyl-2-(1-(2-phenylhydrazono)ethyl)phenol C16H18N2O 254.33 Hydrazone, phenolic hydroxyl, dimethyl substituents

Key Observations :

  • The target compound’s oxazoline and isoxazole groups distinguish it from triazole- or hydrazone-containing analogs. These heterocycles may enhance metabolic stability compared to hydrazones, which are prone to hydrolysis .
  • The pentyl ether linkage in the target compound could improve solubility relative to the dimethyl/propyl-substituted oxazoline derivative .

Analog Compounds :

  • Triazole-Thioether Ethanone : Synthesized via sodium ethoxide-mediated coupling of triazoles with α-halogenated ketones.
  • Hydrazone Derivative : Prepared by refluxing acetophenone derivatives with phenylhydrazine in acidic methanol.
  • Oxazoline Ethanone : Likely synthesized via cyclization of a β-ketoamide precursor.

Comparison : The target compound’s synthesis would require multi-step heterocycle assembly and etherification, contrasting with simpler hydrazone or triazole-thioether formations .

Physicochemical and Hazard Profiles

Target Compound : Based on structural analogs:

  • Hazards : Likely irritant (skin/eyes) due to reactive heterocycles and ketone groups, analogous to .
  • Stability : Oxazoline and isoxazole rings may confer resistance to hydrolysis compared to hydrazones .

Analog Compounds :

  • 1-(4,5-Dihydro-4,4-dimethyl-2-propyl-5-oxazolyl)-ethanone : Classified as acutely toxic (oral, Category 4), skin irritant (Category 2), and respiratory irritant (H335).
  • Hydrazone Derivative : Hydrazine precursors are known carcinogens; hazards for the final compound are unreported.

Key Differences : The target compound’s isoxazole group may introduce neurotoxic or anti-inflammatory effects, as seen in other isoxazole derivatives, but this requires experimental validation.

Q & A

Basic: What safety protocols are critical when handling this ethanone derivative in laboratory settings?

Answer:

  • PPE Requirements : Use nitrile gloves, face shields, and safety glasses to prevent skin/eye contact, as oxazolyl derivatives are classified as skin irritants (Category 2, H315) .
  • Ventilation : Ensure local exhaust ventilation to avoid inhalation of dust/aerosols, given the compound’s potential respiratory tract irritation (H335) .
  • Emergency Measures : In case of exposure, wash affected areas with water for 15 minutes and consult a physician immediately, referencing the SDS .

Basic: What synthetic methodologies are reported for analogous ethanone-oxazoline/isoxazole hybrids?

Answer:

  • Cyclization Reactions : Reflux chalcone intermediates with hydroxylamine hydrochloride in ethanol/glacial acetic acid to form isoxazole rings (monitored via TLC, ethyl acetate/hexane) .
  • Condensation Steps : Equimolar mixtures of ketones and hydrazines in methanol under acidic reflux (e.g., HCl at 65°C) yield hydrazone derivatives, purified via recrystallization (DMF/EtOH) .
  • Key Monitoring : Track reaction progress using TLC (e.g., 10% ethyl acetate in hexane) and confirm purity via melting point analysis .

Advanced: How can reaction conditions be optimized to suppress by-product formation during synthesis?

Answer:

  • Catalytic Control : Introduce Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in oxazole ring formation, reducing side reactions .
  • Temperature Modulation : Lower reflux temperatures (e.g., 60–70°C vs. boiling ethanol) may minimize decomposition of thermally sensitive intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, reducing dimerization .

Advanced: Which spectroscopic and computational techniques validate the structural integrity of this compound?

Answer:

  • FT-IR Analysis : Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and oxazole ring vibrations (C=N/C-O) at 1600–1500 cm⁻¹ .
  • HOMO-LUMO Studies : Density Functional Theory (DFT) models predict electronic properties and reactive sites, guiding functionalization strategies .
  • X-ray Crystallography : Resolve stereochemical ambiguities in dihydrooxazolyl substituents (e.g., CCDC deposition for analogous structures) .

Advanced: How should researchers address contradictions in toxicological data across sources?

Answer:

  • Data Gap Mitigation : Conduct acute toxicity assays (OECD 423) for oral LD₅₀, as existing SDSs report Category 4 (H302) but lack quantitative values .
  • Comparative Analysis : Cross-reference ecotoxicology data from structurally similar compounds (e.g., octahydro tetramethyl naphthalenyl ethanone) to infer biodegradability .
  • In Silico Prediction : Use QSAR models (e.g., TEST software) to estimate aquatic toxicity when experimental data are unavailable .

Advanced: What computational approaches predict the biological activity of this compound?

Answer:

  • Molecular Docking : Screen against target proteins (e.g., cyclooxygenase-2) using AutoDock Vina to assess binding affinity of the isoxazole moiety .
  • MD Simulations : Simulate ligand-receptor dynamics (GROMACS) to evaluate stability of interactions over 100-ns trajectories .
  • ADMET Profiling : Predict pharmacokinetics (SwissADME) and toxicity endpoints (ProTox-II) to prioritize derivatives for in vitro testing .

Basic: What storage conditions prevent degradation of this compound?

Answer:

  • Temperature : Store at 2–8°C in amber vials to avoid photodegradation of the oxazole ring .
  • Moisture Control : Use desiccants (silica gel) in sealed containers, as hygroscopicity may promote hydrolysis .
  • Incompatibilities : Separate from strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Advanced: How can ecological risk assessments be designed despite limited data?

Answer:

  • Tiered Testing :
    • Phase 1 : Perform Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) assays .
    • Phase 2 : Measure soil adsorption coefficients (Koc) via batch equilibrium tests to assess mobility .
  • Read-Across Strategies : Leverage data from homologs (e.g., 3-methyl-5-isoxazolylpentyl derivatives) to model bioaccumulation potential .

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